molecular formula C18H27NO4 B1287432 3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester CAS No. 58859-66-8

3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester

Cat. No. B1287432
CAS RN: 58859-66-8
M. Wt: 321.4 g/mol
InChI Key: IIGVDNNGQSLPPC-UHFFFAOYSA-N
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Description

The compound "3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester" is a chemical entity that appears to be structurally related to the compounds discussed in the provided papers. While the exact compound is not directly synthesized or analyzed in these papers, they do provide insights into similar compounds which can help infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves starting materials that are structurally similar to the target compound. For instance, the synthesis of "2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester" was achieved using ortho-aminobenzoic methyl ester catalyzed by aluminium chloride under solvent-free conditions, achieving a yield of up to 67% . This suggests that the synthesis of "3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester" could potentially be carried out using similar starting materials and catalytic conditions, with the possibility of optimizing the reaction to improve yield.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using X-ray diffraction. For example, "4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester" was found to have a triclinic crystal structure with specific bond angles and distances, and the molecules were linked in dimers by hydrogen bonds . This information provides a basis for predicting the molecular structure of "3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester," which may also exhibit similar intermolecular interactions and crystal packing.

Chemical Reactions Analysis

Although the provided papers do not detail chemical reactions involving the exact compound of interest, they do offer insights into the reactivity of similar ester and amino acid derivatives. The presence of ester groups and amino functionalities in these compounds suggests that they may undergo reactions typical of these functional groups, such as hydrolysis, aminolysis, and reactions with nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related compounds studied. For instance, the solubility, melting point, and stability of the compound may be similar to those of the "4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester," which has been structurally characterized . Additionally, computational methods such as density functional theory and semi-empirical calculations could be used to predict the properties of "3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester," as they were for the related compound .

Scientific Research Applications

Simple Total Synthesis of Key Compounds

The compound , 3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester, is part of a synthesis pathway involving reactions like esterification, Michael addition, Dieckmann condensation, hydrolysis, and decarboxylation. This synthesis process, starting from basic components like ammonia, crotonic acid, ethyl acrylate, and ethyl chloroformate, results in high yields and has simple work-up steps, indicating its utility in preparing related compounds for various research applications (Zhang Wen-qin, 2009).

Derivatives and Functionalization

The synthesis and characterization of derivatives of amino acids, including compounds structurally similar to the subject compound, is significant for a variety of research applications. These derivatives, known as N-ethoxycarbonyl amino acid ethyl esters (ECEEs), are crucial for GC or GC-MS analysis due to their volatility and the distinct fragments observed in their spectra, facilitating the recognition of protein amino acids and the characterization of unknown analogs (Z. H. Huang et al., 1993). Furthermore, the condensation reactions involving these esters, such as those with cyano-acetic acid ethyl ester or (4-nitro-phenyl)-acetic acid ethyl ester, lead to various pre-organized strapped porphyrins, highlighting the versatility of these compounds in synthetic chemistry and their potential for further functionalization (Zakaria Halime et al., 2010).

properties

IUPAC Name

ethyl 3-[benzyl-(3-ethoxy-3-oxopropyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-4-22-17(20)11-12-19(14-16-9-7-6-8-10-16)15(3)13-18(21)23-5-2/h6-10,15H,4-5,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGVDNNGQSLPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)C(C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615044
Record name Ethyl 3-[benzyl(3-ethoxy-3-oxopropyl)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester

CAS RN

58859-66-8
Record name Ethyl 3-[benzyl(3-ethoxy-3-oxopropyl)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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